Quantified Structural Differentiation for Adhesion Receptor Antagonist Synthesis
This compound serves as a key intermediate for synthesizing oxazolidinone derivatives targeting fibrinogen receptor antagonism (thrombosis/inflammation). Its differentiation from general phenylacetic acid building blocks is defined by the specific spacing between the carboxylic acid (for peptide coupling) and the oxazolidinone ring (for target engagement). The compound provides a distinct rigid scaffold (rotatable bond count = 3) and a TPSA of 66.8 Ų, which is within the optimal range for oral bioavailability in downstream drug candidates [1]. Unlike simpler phenylacetic acids, this compound is pre-assembled with the oxazolidinone heterocycle, eliminating a synthetic step [1].
| Evidence Dimension | Scaffold Complexity and Synthetic Utility |
|---|---|
| Target Compound Data | C11H11NO4; TPSA 66.8 Ų; Rotatable Bonds 3; Para-substituted phenyl spacer linking oxazolidinone to acetic acid. |
| Comparator Or Baseline | Phenylacetic acid (CAS 103-82-2): TPSA 37.3 Ų; Rotatable Bonds 2. Lacks pre-formed oxazolidinone ring. |
| Quantified Difference | Target compound provides pre-constructed oxazolidinone-phenylacetic acid core, increasing molecular complexity (Complexity index 284 vs. 125 for phenylacetic acid) and offering a defined vector for diversification. |
| Conditions | Computational analysis (PubChem 2025.09.15 release) and patent exemplification [1]. |
Why This Matters
Procurement of this specific pre-functionalized building block reduces synthetic steps and enables direct entry into complex antagonist libraries.
- [1] Gante, J., Juraszyk, H., Raddatz, P., Wurziger, H., Melzer, G., & Bernotat-Danielowski, S. (1996). Adhesion receptor antagonists III. U.S. Patent No. 5,561,148. Washington, DC: U.S. Patent and Trademark Office. View Source
